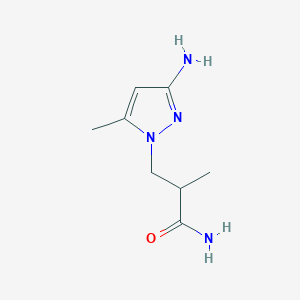![molecular formula C10H9N3O2 B13322964 1-{Pyrazolo[1,5-a]pyrazin-3-yl}butane-1,3-dione](/img/structure/B13322964.png)
1-{Pyrazolo[1,5-a]pyrazin-3-yl}butane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{Pyrazolo[1,5-a]pyrazin-3-yl}butane-1,3-dione is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in organic synthesis. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry.
Preparation Methods
The synthesis of 1-{Pyrazolo[1,5-a]pyrazin-3-yl}butane-1,3-dione typically involves cycloaddition reactions. One common method is the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine . This method provides a concise route to the desired compound with pharmacological activity. Industrial production methods may involve scaling up this synthetic route, optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
1-{Pyrazolo[1,5-a]pyrazin-3-yl}butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogenated derivatives can be synthesized using halogenating agents.
Cycloaddition: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and varying temperatures depending on the specific reaction.
Scientific Research Applications
1-{Pyrazolo[1,5-a]pyrazin-3-yl}butane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-{Pyrazolo[1,5-a]pyrazin-3-yl}butane-1,3-dione involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterases (PDEs), thereby modulating inflammatory responses and cellular signaling pathways . The compound’s ability to bind to these targets is attributed to its unique heterocyclic structure, which allows for specific interactions with the active sites of these enzymes.
Comparison with Similar Compounds
1-{Pyrazolo[1,5-a]pyrazin-3-yl}butane-1,3-dione can be compared with other similar compounds such as:
Pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones: These compounds also feature a pyrazolo core and exhibit similar pharmacological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds are known for their kinase inhibitory activities and are used in cancer research.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These derivatives are studied for their potential as CDK2 inhibitors and show promise in cancer therapy.
The uniqueness of this compound lies in its specific structural arrangement, which allows for distinct interactions with biological targets, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C10H9N3O2 |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
1-pyrazolo[1,5-a]pyrazin-3-ylbutane-1,3-dione |
InChI |
InChI=1S/C10H9N3O2/c1-7(14)4-10(15)8-5-12-13-3-2-11-6-9(8)13/h2-3,5-6H,4H2,1H3 |
InChI Key |
YQMUELFCUNCUQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1=C2C=NC=CN2N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13322882.png)
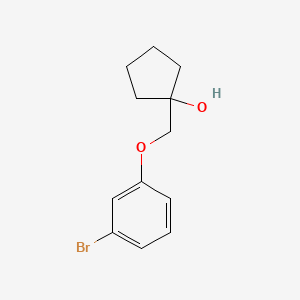
![4-{4-[(Dimethylamino)methyl]-3,5-dimethoxyphenyl}-2-methyl-1,2-dihydroisoquinolin-1-one](/img/structure/B13322894.png)
![2-[(3,4-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13322897.png)
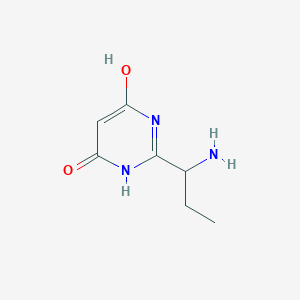
![(S)-3-Azaspiro[5.5]undecan-8-amine dihydrochloride](/img/structure/B13322911.png)
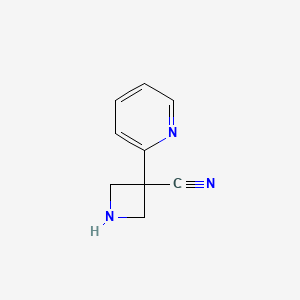
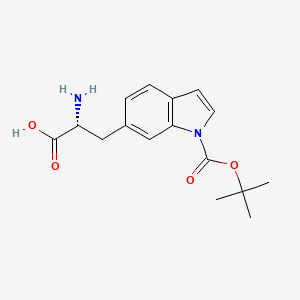
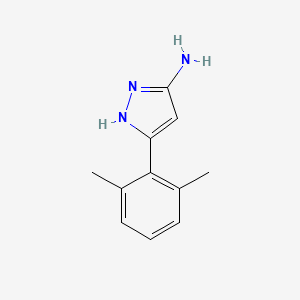
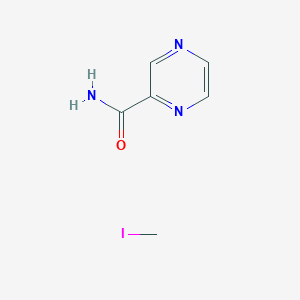
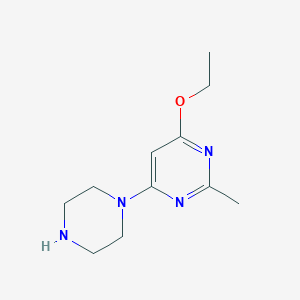
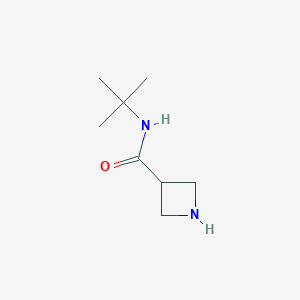
![2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine](/img/structure/B13322952.png)
